molecular formula C27H34N6O2 B13895743 Tert-butyl (R)-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate

Tert-butyl (R)-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate

Cat. No.: B13895743
M. Wt: 474.6 g/mol
InChI Key: JVUYRRJUVPCLDL-JOCHJYFZSA-N
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Description

Tert-butyl ®-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ®-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of amino groups and the tert-butyl ester. Common reagents used in these reactions include amines, protecting groups, and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the amino groups.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Tert-butyl ®-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 5-fluorouracil, which is used in cancer treatment.

    Amino Pyrrolidines: Compounds such as ®-3-amino-1-benzylpyrrolidine, known for their pharmacological properties.

Uniqueness

Tert-butyl ®-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H34N6O2

Molecular Weight

474.6 g/mol

IUPAC Name

tert-butyl (3R)-3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C27H34N6O2/c1-27(2,3)35-26(34)32-15-14-22(18-32)31-24-23(28)25(30-19-29-24)33(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-13,19,22H,14-18,28H2,1-3H3,(H,29,30,31)/t22-/m1/s1

InChI Key

JVUYRRJUVPCLDL-JOCHJYFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=C(C(=NC=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=C(C(=NC=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N

Origin of Product

United States

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